

N-(cyclopropylmethyl)cyclohexanamine IUPAC name

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Compound of Interest

Compound Name:	N-(cyclopropylmethyl)cyclohexanamine
CAS No.:	99175-40-3
Cat. No.:	B1270933

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An In-depth Technical Guide to the Synthesis and Characterization of **N-(cyclopropylmethyl)cyclohexanamine**

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Abstract

This technical guide provides a comprehensive overview of **N-(cyclopropylmethyl)cyclohexanamine**, a secondary amine of significant interest in synthetic and medicinal chemistry. The N-cyclopropylmethyl motif is a well-established pharmacophore in various centrally active agents, making its derivatives valuable scaffolds for drug discovery. [1] This document details the systematic IUPAC nomenclature, physicochemical properties, a robust synthetic protocol via reductive amination, and a multi-technique approach for its structural elucidation and characterization. Authored from the perspective of a senior application scientist, this guide emphasizes the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Nomenclature and Physicochemical Properties

The formal nomenclature for the target compound is established by the International Union of Pure and Applied Chemistry (IUPAC). The principal functional group is the secondary amine, attached to a cyclohexyl ring, which serves as the parent structure, cyclohexanamine. A cyclopropylmethyl group is substituted on the nitrogen atom, leading to the systematic IUPAC name.

IUPAC Name: **N-(cyclopropylmethyl)cyclohexanamine**

This name is unambiguous and follows standard IUPAC conventions. The 'N-' prefix indicates that the cyclopropylmethyl group is attached to the nitrogen atom of the cyclohexanamine parent.

Table 1: Physicochemical Properties of **N-(cyclopropylmethyl)cyclohexanamine**

Property	Value	Source
CAS Number	99175-40-3	[2]
Molecular Formula	C ₁₀ H ₁₉ N	[2]
Molecular Weight	153.26 g/mol	[2]
Canonical SMILES	C1CC(CCC1)NCC2CC2	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	2	[3]

Synthesis via Reductive Amination

The synthesis of N-substituted cyclohexanamines is most efficiently and selectively achieved through one-pot reductive amination. This methodology is superior to direct N-alkylation of cyclohexylamine, which often suffers from over-alkylation and requires harsher conditions. Reductive amination involves the initial formation of an iminium ion intermediate from a ketone and a primary amine, which is then reduced in situ to the target secondary amine.

Mechanistic Rationale

The chosen pathway involves the reaction of cyclohexanone with cyclopropylmethanamine. The reaction proceeds under mild acidic catalysis, which is crucial for activating the carbonyl group of the ketone towards nucleophilic attack by the amine, leading to a carbinolamine intermediate. Subsequent dehydration of the carbinolamine is the rate-limiting step and is also acid-catalyzed, yielding a reactive iminium ion. A carefully selected reducing agent, present in the same pot, then reduces the iminium ion to the final amine product.

Choice of Reducing Agent: Sodium triacetoxyborohydride, $\text{NaBH}(\text{OAc})_3$, is the reagent of choice for this transformation. Its selection is based on several key advantages:

- **Selectivity:** It is a mild reducing agent that readily reduces iminium ions but is slow to reduce ketones. This prevents the competitive reduction of the starting cyclohexanone, thereby maximizing yield.
- **Reaction Conditions:** It is effective under the mildly acidic conditions required for iminium ion formation and is compatible with a wide range of solvents, such as dichloromethane (DCM) or dichloroethane (DCE).

Experimental Protocol: Synthesis of N-(cyclopropylmethyl)cyclohexanamine

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. All reagents are hazardous and should be handled with care.^{[4][5][6]}

Reagents and Materials:

- Cyclohexanone (1.0 eq)
- Cyclopropylmethanamine (1.1 eq)
- Sodium triacetoxyborohydride (1.5 eq)
- Glacial Acetic Acid (catalytic, ~0.1 eq)

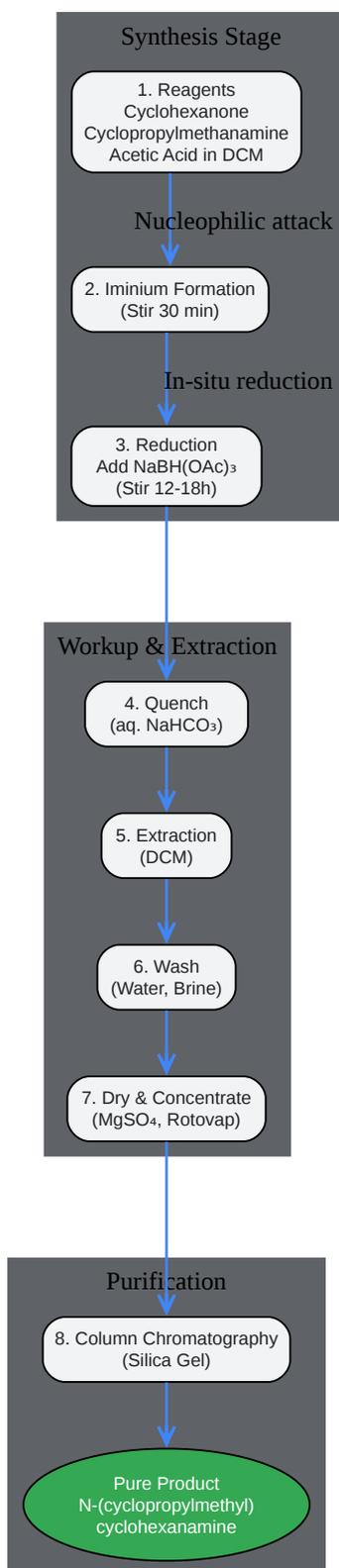
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclohexanone (1.0 eq) and anhydrous dichloromethane.
- Add cyclopropylmethanamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
- In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause slight effervescence.
- Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution until gas evolution ceases. This step neutralizes the acetic acid and hydrolyzes any remaining reducing agent.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer twice with fresh portions of DCM.
- Combine all organic layers and wash sequentially with water and then saturated brine solution. The brine wash aids in the removal of residual water from the organic phase.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford **N-(cyclopropylmethyl)cyclohexanamine** as a pure liquid.

Synthesis and Purification Workflow



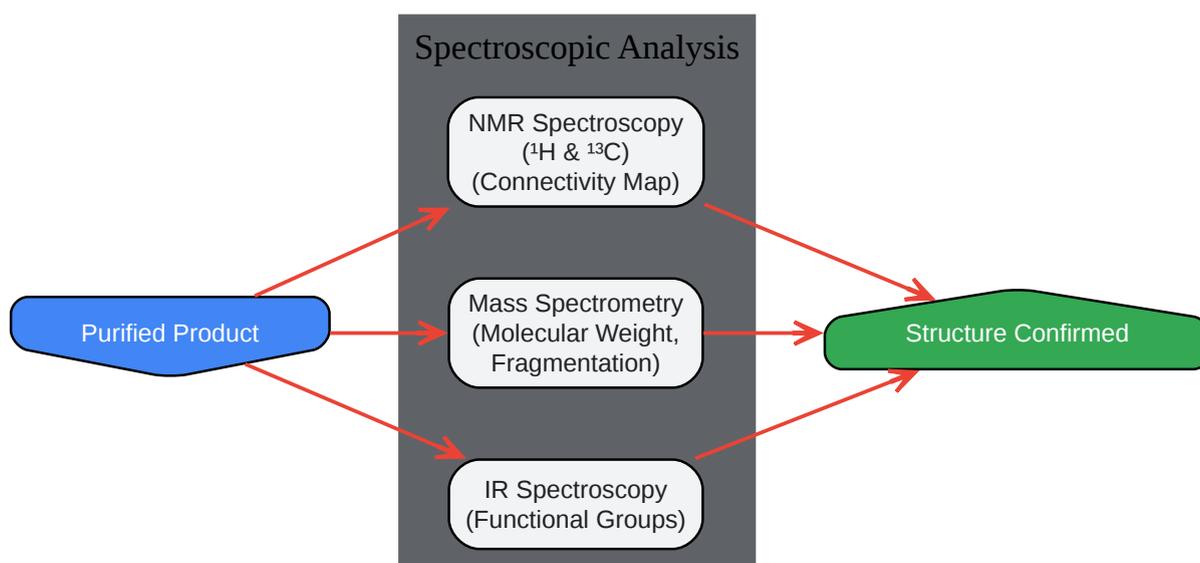
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Caption: Workflow for the synthesis and purification of the target amine.

Structural Elucidation and Characterization

Confirmation of the synthesized product's identity and purity is paramount. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.

Analytical Workflow



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Caption: A multi-technique workflow for structural verification.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of key functional groups. For a secondary amine, the most characteristic absorption is the N-H bond stretch.

- N-H Stretch: A single, weak to medium intensity band is expected in the region of 3300-3350 cm^{-1} .^{[7][8]} The presence of a single band distinguishes it from a primary amine (which shows two bands) and its presence distinguishes it from a tertiary amine (which shows none).^[7]

- C-H Stretch: Strong, sharp bands just below 3000 cm^{-1} (typically $2850\text{-}2960\text{ cm}^{-1}$) corresponding to the sp^3 C-H bonds of the cyclohexyl and methyl bridge groups. A weaker band just above 3000 cm^{-1} may be visible for the C-H bonds of the cyclopropyl ring.
- N-H Bend: A medium intensity band may be observed around $1500\text{-}1600\text{ cm}^{-1}$.^[9]
- C-N Stretch: A weak to medium band is expected in the $1180\text{-}1250\text{ cm}^{-1}$ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, allowing for unambiguous confirmation of the molecule's connectivity.

^1H NMR Spectroscopy (Predicted): The proton NMR spectrum will show distinct signals for each unique proton environment.

Table 2: Predicted ^1H NMR Chemical Shifts

Protons	Approx. δ (ppm)	Multiplicity	Integration	Assignment
Cyclohexyl CH-N	2.4 - 2.6	m	1H	Methine proton on carbon attached to nitrogen
Methylene N-CH ₂	2.3 - 2.5	d	2H	Methylene bridge between N and cyclopropyl
Cyclohexyl CH ₂	1.0 - 1.9	m	10H	Remaining cyclohexyl ring protons
Amine N-H	0.8 - 1.5	br s	1H	Secondary amine proton (exchangeable with D ₂ O)
Cyclopropyl CH	0.7 - 1.0	m	1H	Methine proton of the cyclopropyl ring
Cyclopropyl CH ₂	0.3 - 0.6	m	2H	Methylene protons cis to the CH ₂ N group
Cyclopropyl CH ₂	0.0 - 0.2	m	2H	Methylene protons trans to the CH ₂ N group

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show the number of chemically non-equivalent carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Approx. δ (ppm)	Assignment
Cyclohexyl C-N	55 - 60	Methine carbon attached to nitrogen
Methylene N-C	52 - 57	Methylene bridge carbon
Cyclohexyl CH ₂	25 - 35	Carbons of the cyclohexyl ring
Cyclopropyl C-CH ₂	10 - 15	Methine carbon of the cyclopropyl ring
Cyclopropyl CH ₂	3 - 8	Methylene carbons of the cyclopropyl ring

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern under ionization.

- **Molecular Ion (M⁺):** The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound at $m/z = 153$.
- **Major Fragmentation Pathways:** The primary fragmentation mechanism for amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.
 - **Loss of Cyclopropyl Group:** Cleavage between the methylene bridge and the cyclopropyl ring would result in a fragment at $m/z = 112$.
 - **Loss of C₄H₈ (from cyclohexyl):** A common fragmentation for cyclohexylamines is the loss of ethene twice, leading to characteristic fragments.
 - **Alpha-Cleavage at Cyclohexyl Ring:** Cleavage of the C1-C2 bond of the cyclohexyl ring can lead to a prominent fragment at $m/z = 98$.

Potential Applications in Medicinal Chemistry

The N-cyclopropylmethyl (N-CPM) moiety is a privileged structural motif in medicinal chemistry, particularly for ligands targeting the central nervous system. Its incorporation is known to impart

unique pharmacological properties. For instance, the N-CPM group is a key feature in several potent opioid receptor modulators, such as the antagonist naltrexone and the partial agonist buprenorphine.[1][10]

The rigid, strained nature of the cyclopropyl ring can provide favorable conformational constraints, enhancing binding affinity and selectivity for specific receptor subtypes. Therefore, **N-(cyclopropylmethyl)cyclohexanamine** serves as a valuable and versatile building block for the synthesis of novel therapeutic agents, enabling researchers to explore new chemical space in the development of analgesics, addiction therapies, and treatments for other neurological disorders.

Safety, Handling, and Storage

N-(cyclopropylmethyl)cyclohexanamine, like many alkylamines, should be handled as a hazardous chemical. While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions based on analogous structures like N-methylcyclohexylamine apply.[4][5]

- Health Hazards: Expected to be corrosive and may cause severe skin burns and eye damage. It can be harmful if swallowed or in contact with skin.[5]
- Handling: Always handle inside a certified chemical fume hood. Use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a protective lab coat. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
- Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

Conclusion

This technical guide has established the definitive IUPAC name for **N-(cyclopropylmethyl)cyclohexanamine** and presented a comprehensive framework for its synthesis and characterization. The detailed protocol for reductive amination provides a reliable and efficient route to this valuable chemical intermediate. Furthermore, the outlined multi-

technique spectroscopic workflow ensures a self-validating system for structural confirmation and purity assessment. Given the established importance of the N-cyclopropylmethyl pharmacophore, this compound represents a key building block for professionals in drug discovery and development, offering a scaffold for the creation of novel and potent therapeutic agents.

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